Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate is an organic compound with a complex structure that includes a fluorophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(2-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Hydrolysis: Yields diethyl malonate and 3-(2-fluorophenoxy)propanoic acid.
Decarboxylation: Produces simpler carboxylic acids and other by-products.
Scientific Research Applications
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3-difluoropentanedioate: Similar in structure but with two fluorine atoms on the propanedioate moiety.
Diethyl 2-(3,4,5-trimethoxyphenyl)methyl]propanedioate: Contains a trimethoxyphenyl group instead of a fluorophenoxy group.
Uniqueness
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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